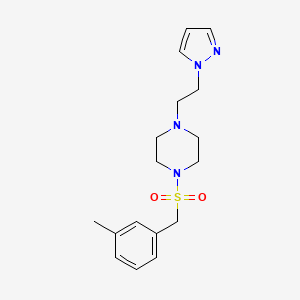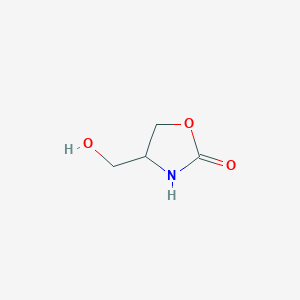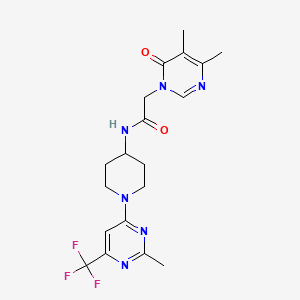![molecular formula C18H24N2O2 B2572170 N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2198357-82-1](/img/structure/B2572170.png)
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as Mecamylamine, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its effects on various physiological and biochemical processes.
Wirkmechanismus
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide acts as a non-selective antagonist of nAChRs, which are receptors found in the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of nicotine. This compound blocks the binding of nicotine to nAChRs, thereby reducing the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by blocking the transmission of pain signals in the nervous system. In addition, it has been shown to have anxiolytic effects by reducing anxiety-related behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models. This compound is also relatively easy to administer and has a low risk of toxicity. However, there are some limitations to its use in lab experiments. This compound has a short half-life and may require multiple dosing to achieve therapeutic effects. In addition, its non-selective antagonism of nAChRs may lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is its potential use in treating addiction to other substances such as opioids and alcohol. This compound has been shown to reduce the rewarding effects of these substances in animal models, making it a potential candidate for addiction therapy. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, making it a potential candidate for neurodegenerative disease therapy.
Synthesemethoden
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with 2-nitrobenzaldehyde, followed by reduction and further reactions to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and safety precautions due to the use of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in treating addiction to nicotine and other substances. It has been shown to reduce the rewarding effects of nicotine, making it a potential candidate for smoking cessation therapy.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-12-14-6-8-15(9-7-14)18(22)20-16-10-4-13(2)5-11-16/h3,6-9,13,16H,1,4-5,10-12H2,2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWAGOEZFMSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
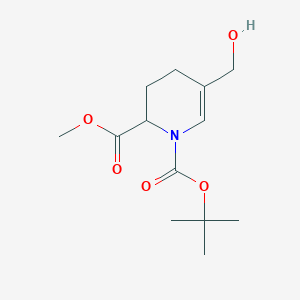
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
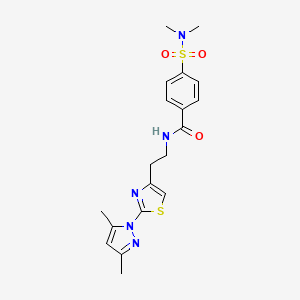
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)
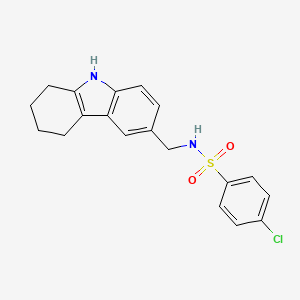
![N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2572097.png)

![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)
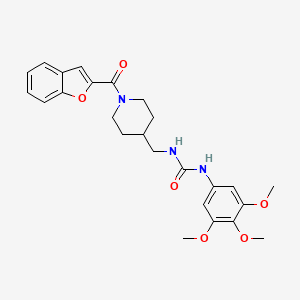

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
